molecular formula C8H10N2O2S B12050805 2-Acetoacetamido-4-methylthiazole, AldrichCPR CAS No. 7145-38-2

2-Acetoacetamido-4-methylthiazole, AldrichCPR

Cat. No.: B12050805
CAS No.: 7145-38-2
M. Wt: 198.24 g/mol
InChI Key: YTHNCQICYKCLCC-UHFFFAOYSA-N
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Description

2-Acetoacetamido-4-methylthiazole is a heterocyclic compound with the molecular formula C6H8N2OS. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This unique structure contributes to its diverse chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetoacetamido-4-methylthiazole typically involves the reaction of acetoacetamide with 4-methylthiazole. The process can be carried out under mild conditions, often using a solvent such as ethanol or methanol. The reaction is usually catalyzed by an acid or base to facilitate the formation of the thiazole ring .

Industrial Production Methods: In an industrial setting, the production of 2-Acetoacetamido-4-methylthiazole may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The industrial process may also incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 2-Acetoacetamido-4-methylthiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Acetoacetamido-4-methylthiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Acetoacetamido-4-methylthiazole involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the compound’s mechanism of action .

Comparison with Similar Compounds

  • 2-Acetamido-4-methylthiazole
  • 4-Methylthiazole
  • 5-Methylthiazole
  • 2-Acetoacetamido-4-methylpyrimidine

Comparison: 2-Acetoacetamido-4-methylthiazole is unique due to its specific substitution pattern on the thiazole ring. This substitution influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different reactivity towards oxidation, reduction, and substitution reactions. Additionally, its biological properties, such as antimicrobial and anticancer activities, may vary based on the specific functional groups present .

Properties

CAS No.

7145-38-2

Molecular Formula

C8H10N2O2S

Molecular Weight

198.24 g/mol

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-3-oxobutanamide

InChI

InChI=1S/C8H10N2O2S/c1-5-4-13-8(9-5)10-7(12)3-6(2)11/h4H,3H2,1-2H3,(H,9,10,12)

InChI Key

YTHNCQICYKCLCC-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)CC(=O)C

Origin of Product

United States

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